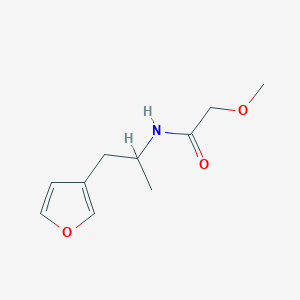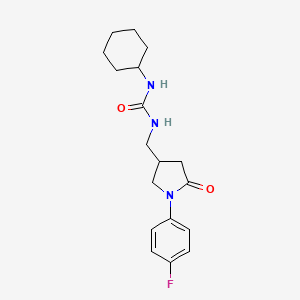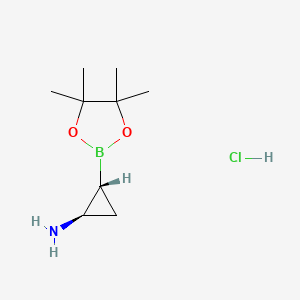
2-((4-Chlorobenzyl)sulfanyl)-4-((4-chlorophenyl)sulfanyl)-5-pyrimidinyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Highly Regioselective Synthesis of Pyrimidinones
The study presented in the first paper focuses on the synthesis of a new series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones. These compounds are synthesized through a regioselective cyclocondensation process, which involves the reaction of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions. The resulting products feature various substituents, including methyl, aryl, alkyl, allyl, phenyl, benzyl, and 2-phenylethyl groups, and are obtained in good yields .
Spectroscopic and Molecular Docking Analysis
The second paper provides a detailed spectroscopic investigation of a pyrimidine derivative using FT-IR and FT-Raman techniques. The study includes a computational analysis of the equilibrium geometry, vibrational wave numbers, and the stability of the molecule, which is inferred from hyperconjugative interactions and charge delocalization. The molecular docking results suggest potential inhibitory activity against GPb, indicating the compound's promise as an anti-diabetic agent .
Vibrational and Molecular Docking Study
Similarly, the third paper discusses the spectroscopic analysis of another pyrimidine derivative, focusing on the vibrational wave numbers and geometrical parameters. The study also explores the molecule's electronic properties, such as NBO analysis, HOMO-LUMO, and first hyperpolarizability. The molecular electrostatic potential results suggest possible sites for electrophilic and nucleophilic attacks. Preliminary docking results again indicate potential anti-diabetic properties .
Packing Polymorphism in Crystal Structures
The fourth paper examines two packing polymorphs of a chlorinated pyrrolone derivative. The study uses single-crystal and powder X-ray diffraction, IR spectroscopy, and differential scanning calorimetry to understand the supramolecular motifs and differences in the packing of 2D layers between the polymorphs. The research highlights the significant energy differences and potential barriers between the stable and metastable forms of the polymorphs .
Hydrogen-Bonded Ribbons in Tetrahydropyrimidine Derivatives
In the fifth paper, the synthesis and structural analysis of two sulfanylidene tetrahydropyrimidine derivatives are described. The compounds exhibit different hydrogen-bonded ribbon formations, which include various ring types and conformations. The study also discusses the structural comparisons with related compounds and the presence of continuous channels in one of the derivatives .
Chlorinated Diphenyl Ethers from Aspergillus Species
The sixth paper is not directly related to the synthesis or analysis of pyrimidine derivatives but discusses the isolation of new chlorinated diphenyl ethers from an Aspergillus species. The study includes the identification of known compounds and the confirmation of the structure of methyl asterrate through single-crystal X-ray structure analysis .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis :
- A study focused on the synthesis of 4-thiopyrimidine derivatives, including compounds similar to the one . These compounds were characterized using NMR, IR, mass spectroscopy, and X-ray diffraction. The research highlighted differences in hydrogen-bond interactions based on the substituents at the pyrimidine ring (Stolarczyk et al., 2018).
Spectroscopic Investigation and Potential Applications :
- Another study conducted vibrational spectral analysis using FT-IR and FT-Raman spectroscopic techniques on a similar compound. The research included a molecular docking study suggesting potential inhibitory activity against specific targets, indicating its use as a potential chemotherapeutic agent (Alzoman et al., 2015).
Crystal Structure Analysis :
- Research on the crystal structures of related compounds provided insights into their molecular conformations and possible applications in material science and chemistry (Caracelli et al., 2018).
Pharmacological Evaluation and Biological Activity :
- A study synthesizing N-substituted oxadiazole derivatives, including compounds structurally related to the chemical , explored their antibacterial properties. This research is crucial for developing new antibacterial agents (Siddiqui et al., 2014).
Potential in Polymer Science :
- A research paper described the synthesis of aromatic polyimides from derivatives similar to the chemical of interest. These materials exhibited high refractive indices and small birefringence, making them suitable for applications in optics and material science (Tapaswi et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS2/c1-23-16-10-21-18(24-11-12-2-4-13(19)5-3-12)22-17(16)25-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIWPPYFNFACOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC=C(C=C2)Cl)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Bromoethoxy)phenyl]ethan-1-one](/img/structure/B3007549.png)

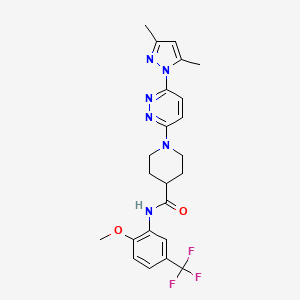
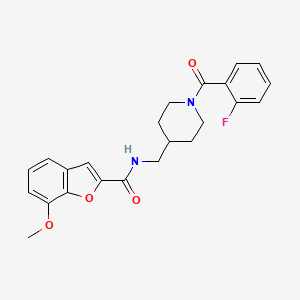
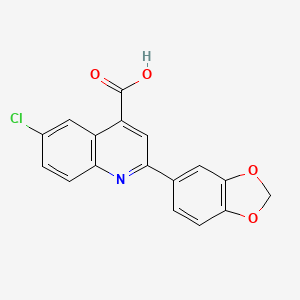
![N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3-methoxyphenyl)-N-methylethanimidamide;hydroiodide](/img/structure/B3007556.png)
![4-[(3-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B3007558.png)
![N-(3-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B3007559.png)
![N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007562.png)
![6-(Bromomethyl)-2,2-difluorospiro[2.5]octane](/img/structure/B3007563.png)

